5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS3/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTIRADGLLNJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria. Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors.
Mode of Action
It’s worth noting that similar compounds have shown promising quorum-sensing inhibitory activities. They bind to the active site of the quorum sensing system in Pseudomonas aeruginosa, showing better affinity compared to reference compounds.
Biochemical Pathways
The compound likely affects the quorum sensing pathways in bacteria, leading to a reduction in biofilm formation, virulence production, and other pathogenesis. By inhibiting quorum sensing, these compounds can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance.
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Result of Action
The result of the compound’s action is likely the inhibition of quorum sensing in bacteria, leading to a reduction in biofilm formation, virulence production, and other pathogenesis. This could potentially make the bacteria less virulent and less likely to develop resistance.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other bacteria and the availability of nutrients can affect quorum sensing. Additionally, the solubility of the compound in various solvents suggests that its action, efficacy, and stability could be influenced by the chemical environment.
Biological Activity
5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, a compound belonging to the thiazole derivative class, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a bromine atom, a methylthio group, and a thiophene ring. The molecular formula is with a molecular weight of approximately 444.4 g/mol. The structural features contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BrN₃OS₂ |
| Molecular Weight | 444.4 g/mol |
| CAS Number | 941925-91-3 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains. A study on thiazole analogs found that modifications in the N-aryl amide group enhanced their antimicrobial potency against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's anticancer activity has been explored through various in vitro studies. Thiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in several cancer lines, including breast and colon cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are pivotal in inflammatory responses .
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including:
- Enzymatic Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in disease pathways.
- Receptor Modulation : The ability to bind to receptors can alter signaling pathways related to inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazole derivatives reported that certain modifications significantly improved efficacy against Candida albicans and other fungal pathogens .
- Cancer Cell Lines : Research demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
- In Vivo Studies : Animal models have shown promising results where administration of thiazole derivatives led to reduced tumor growth rates compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, highlighting variations in substituents, synthetic yields, and biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., -CF₃ in 3u ) enhance antiviral potency, likely due to increased metabolic stability and target binding affinity .
- Bulky substituents (e.g., -C(CH₃)₃ in 3x ) reduce solubility, limiting in vivo efficacy .
- The nitro group in 79 confers strong antimicrobial activity, possibly through redox-mediated mechanisms .
Synthetic Accessibility :
- Coupling reactions using EDC·HCl and DMAP (as in 3u ) are standard for carboxamide synthesis, but yields vary significantly with substituent reactivity (e.g., 70% for 3u vs. 5% for 3v ) .
Structural vs. Functional Relationships :
- The benzothiazole-thiophene amide core is critical for π-π stacking and hydrogen-bond interactions with biological targets, as evidenced by conserved NMR signals (e.g., δ ~7.4–8.5 ppm for aromatic protons) .
Research Findings and Implications
- Anti-Norovirus Potential: Compound 3u (EC₅₀ = 0.12 μM) outperforms analogs like 3v (EC₅₀ = 2.5 μM), highlighting the importance of lipophilic substituents for viral protease inhibition .
- Anticancer Activity : Derivatives such as 5f (IC₅₀ = 3.2 μM) demonstrate that halogenated benzyl groups enhance cytotoxicity, possibly via DNA intercalation or kinase inhibition .
- Antimicrobial Applications : The nitrothiazole analog 79 shows promise against Gram-positive pathogens, though its nitro group may pose toxicity concerns .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, and how can yield be maximized?
- Methodology : Utilize coupling reactions between 5-bromothiophene-2-carboxylic acid derivatives and functionalized benzothiazole amines. For example, Method B (amide coupling using HATU or EDCI as activating agents in DMSO or DMF) achieved a 75% yield for a structurally similar compound . Optimize reaction time (e.g., 4–6 hours under reflux) and stoichiometry (1:1.2 molar ratio of acid to amine) to reduce side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks based on substituent environments (e.g., thiophene protons at δ 7.44–8.11 ppm, benzo[d]thiazole NH at δ 13.77 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C13H10BrN3O2S3: 429.9, observed 430.1) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what controls are essential?
- Experimental Design :
- Assay Selection : Use microdilution assays (e.g., MIC determination against Staphylococcus aureus and E. coli) . Include nitazoxanide as a positive control and DMSO as a solvent control.
- Dose-Response Analysis : Test concentrations from 0.5–128 µg/mL. Replicate experiments (n=3) to ensure statistical validity .
- Cytotoxicity Screening : Pair antimicrobial assays with mammalian cell viability tests (e.g., HEK293 cells) to assess selectivity .
Q. How should contradictions in biological activity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Troubleshooting Strategy :
- Pharmacokinetic Profiling : Measure solubility (via shake-flask method) and metabolic stability (using liver microsomes) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect degradation products or active metabolites .
- Formulation Optimization : Test co-solvents (e.g., PEG 400) or nanoencapsulation to enhance delivery .
Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?
- SAR Approaches :
- Substituent Variation : Synthesize analogs with modified bromine (e.g., Cl or CF3) or methylthio groups (e.g., SCH3 → SO2CH3) to probe electronic effects .
- Bioisosteric Replacement : Replace the thiophene ring with furan or pyridine to assess scaffold flexibility .
- Molecular Docking : Map interactions with target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina .
Q. What are common challenges in synthesizing and purifying this compound, and how can they be mitigated?
- Synthesis Challenges :
- Byproduct Formation : Monitor reaction progress via TLC to minimize over-coupling or oxidation byproducts. Use inert atmospheres (N2/Ar) for thioether stability .
- Purification Difficulties : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for polar impurities. For crystalline solids, optimize recrystallization solvents (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
